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molecular formula C19H31NO4 B601841 2-Nitro-2-(4-octylphenethyl)propane-1,3-diol CAS No. 374077-88-0

2-Nitro-2-(4-octylphenethyl)propane-1,3-diol

Cat. No. B601841
M. Wt: 337.46
InChI Key:
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Patent
US09216943B2

Procedure details

3-nitro-1-(4-octylphenyl)propan-1-one (20 g) and dichloromethane (100 mL) are charged into a round bottom flask at 25-30° C. and stirred. The mixture is cooled to −10° C. to 0° C. and triethylsilane (19.9 g) is added. A solution of titanium tetrachloride (19.57 g) in dichloromethane (100 mL) is added over a period of 15 minutes and the obtained reaction mixture is maintained at −10 to 0° C. for 5 hours. Water (200 mL) precooled to 0-10° C. is slowly added to the reaction mixture over a period of 20 minutes and the temperature is allowed to raise to 25-30° C. The reaction mixture is stirred for about 1 hour, organic layer is separated, washed with 5% sodium bicarbonate solution (100 mL), followed by 20% brine solution (100 mL), the organic layer is concentrated under vacuum at 45° C. to obtain 38.2 g of crude 1-(3-nitropropyl)-4-octylbenzene. Toluene (200 mL) and crude 1-(3-nitropropyl)-4-octylbenzene (38.2 g) are charged into the round bottom flask at 25-30° C. and stirred. Potassium carbonate (18.96 g) and paraformaldehyde (7.21 g) are charged and the reaction mixture is stirred at the same temperature for about 6 hours. The reaction mixture is filtered and washed with toluene (40 mL). The obtained filtrate, water (200 mL) and ethyl acetate (60 mL) are charged into a round bottom flask and stirred for 2 hours. The organic layer is separated, washed with 5% hydrochloric acid solution (100 mL), 5% sodium bicarbonate solution (100 mL) and followed by 5% brine solution (100 mL). The resultant organic layer is concentrated under vacuum at below 45° C. n-Hexane (100 mL) is added to the obtained compound and stirred. The obtained mixture is cooled to 0 to 5° C., maintained at the same temperature for about 60 minutes, filtered and washed with n-hexane (20 mL). The obtained wet compound and toluene (80 mL) are charged into a round bottom flask, heated to 40-45° C. and maintained at the same temperature for about 15 minutes. The reaction mixture is cooled to 0-5° C., maintained for about 45 minutes, filtered and washed the product with toluene (40 mL) precooled to 0-5° C. and the product obtained is dried under vacuum at 25-30° C. to give the title compound.
Quantity
18.96 g
Type
reactant
Reaction Step One
Quantity
7.21 g
Type
reactant
Reaction Step One
Quantity
38.2 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([CH2:4][CH2:5][CH2:6][C:7]1[CH:12]=[CH:11][C:10]([CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20])=[CH:9][CH:8]=1)([O-:3])=[O:2].[C:21](=[O:24])([O-])[O-].[K+].[K+].[CH2:27]=[O:28]>C1(C)C=CC=CC=1>[N+:1]([C:4]([CH2:5][CH2:6][C:7]1[CH:8]=[CH:9][C:10]([CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20])=[CH:11][CH:12]=1)([CH2:21][OH:24])[CH2:27][OH:28])([O-:3])=[O:2] |f:1.2.3|

Inputs

Step One
Name
Quantity
18.96 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
7.21 g
Type
reactant
Smiles
C=O
Step Two
Name
Quantity
38.2 g
Type
reactant
Smiles
[N+](=O)([O-])CCCC1=CC=C(C=C1)CCCCCCCC
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture is stirred at the same temperature for about 6 hours
Duration
6 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered
WASH
Type
WASH
Details
washed with toluene (40 mL)
ADDITION
Type
ADDITION
Details
The obtained filtrate, water (200 mL) and ethyl acetate (60 mL) are charged into a round bottom flask
STIRRING
Type
STIRRING
Details
stirred for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The organic layer is separated
WASH
Type
WASH
Details
washed with 5% hydrochloric acid solution (100 mL), 5% sodium bicarbonate solution (100 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The resultant organic layer is concentrated under vacuum at below 45° C. n-Hexane (100 mL)
ADDITION
Type
ADDITION
Details
is added to the obtained compound
STIRRING
Type
STIRRING
Details
stirred
TEMPERATURE
Type
TEMPERATURE
Details
maintained at the same temperature for about 60 minutes
Duration
60 min
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with n-hexane (20 mL)
ADDITION
Type
ADDITION
Details
The obtained wet compound and toluene (80 mL) are charged into a round bottom flask
TEMPERATURE
Type
TEMPERATURE
Details
heated to 40-45° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintained at the same temperature for about 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled to 0-5° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintained for about 45 minutes
Duration
45 min
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed the product with toluene (40 mL)
CUSTOM
Type
CUSTOM
Details
precooled to 0-5° C.
CUSTOM
Type
CUSTOM
Details
the product obtained
CUSTOM
Type
CUSTOM
Details
is dried under vacuum at 25-30° C.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C(CO)(CO)CCC1=CC=C(C=C1)CCCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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